N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate)

DNPH1 inhibition cytokinin monophosphate isothermal titration calorimetry

N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) (CAS 13484-67-8), also known as kinetin riboside 5'-monophosphate (KMP) or N6-furfuryladenosine 5'-monophosphate, is a synthetic N6-substituted adenosine monophosphate analogue with the molecular formula C15H18N5O8P and a molecular weight of 427.306 Da. It is the 5'-O-phosphorylated derivative of the plant cytokinin kinetin riboside (N6-furfuryladenosine).

Molecular Formula C15H18N5O8P
Molecular Weight 427.31 g/mol
Cat. No. B13111159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate)
Molecular FormulaC15H18N5O8P
Molecular Weight427.31 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O
InChIInChI=1S/C15H18N5O8P/c21-11-9(5-27-29(23,24)25)28-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-26-8/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1
InChIKeyWDFCXEWULSQTFC-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate): Procurement-Grade Purity & Analytical Characterization for Pharmacological Research


N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) (CAS 13484-67-8), also known as kinetin riboside 5'-monophosphate (KMP) or N6-furfuryladenosine 5'-monophosphate, is a synthetic N6-substituted adenosine monophosphate analogue with the molecular formula C15H18N5O8P and a molecular weight of 427.306 Da . It is the 5'-O-phosphorylated derivative of the plant cytokinin kinetin riboside (N6-furfuryladenosine). KMP serves dual roles in pharmacological research: as the active intracellular metabolite responsible for the antiproliferative and apoptogenic effects of kinetin riboside , and as a direct small-molecule ligand and inhibitor of the oncogenic target deoxynucleoside 5'-phosphate N-hydrolase 1 (DNPH1) . It is commercially available as an off-white to tan solid, predominantly in its disodium salt form, and is classified under the HETAIN ligand category in the PDB (ligand code 6K6) .

Why N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) Cannot Be Replaced by Generic N6-Substituted AMPs


N6-substituted adenosine monophosphates (AMPs) are not functionally interchangeable despite sharing a common nucleotide scaffold. The nature of the N6 substituent critically dictates both binding thermodynamics and biological specificity . For instance, among cytokinin riboside 5'-monophosphates, the furfuryl group of KMP provides a distinct enthalpic binding signature to DNPH1 (ΔH = -25.7 kcal/mol for rat DNPH1) compared to the isopentenyl (ΔH = -15.9 kcal/mol) or cyclopentyl (ΔH = -10.7 kcal/mol) analogues, resulting in a >3-fold difference in dissociation constants . Furthermore, the monophosphate form itself cannot be substituted by the parent nucleoside (kinetin riboside); the nucleoside requires intracellular phosphorylation by adenosine kinase to exert its activity, a conversion step that is rate-limiting and variable across cell types . Procuring the pre-formed monophosphate bypasses this metabolic bottleneck and ensures direct target engagement .

Quantitative Comparative Evidence: N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) vs. Closest N6-Substituted AMP Analogs


DNPH1 Binding Affinity: 3.3-Fold Tighter Binding of KMP Compared to N6-Isopentenyl-AMP in Rat DNPH1

In a direct head-to-head isothermal titration calorimetry (ITC) study, N6-furfuryl-AMP (KMP, compound 5) bound to rat DNPH1 with a dissociation constant (Kd) of 0.8 ± 0.1 µM, compared to 2.6 ± 0.1 µM for N6-isopentenyl-AMP (compound 1), representing a 3.3-fold tighter binding affinity . Against human DNPH1, KMP exhibited a Kd of 1.4 ± 0.1 µM vs. 2.1 ± 0.2 µM for the isopentenyl analogue. The enhanced affinity of KMP was driven by a more favorable enthalpic contribution (ΔH = -25.7 vs. -15.9 kcal/mol for rat DNPH1), with the furfuryl oxygen enabling additional polar interactions within the N6-substituent binding pocket . Notably, KMP also demonstrated a 2-fold tighter binding than N6-cyclopentyl-AMP (Kd 0.6 µM) when factoring in the entropic penalty, as the cyclopentyl group benefits from conformational restriction .

DNPH1 inhibition cytokinin monophosphate isothermal titration calorimetry cancer target

Crystal Structure Evidence: Distinct Binding Pose of KMP in DNPH1 Active Site Relative to N6-Cyclopentyl-AMP and N6-Isopentenyl-AMP

Co-crystal structures of rat DNPH1 in complex with three N6-substituted AMPs revealed that KMP (N6-furfuryl-AMP, PDB 4KXN) adopts a distinct binding conformation compared to N6-cyclopentyl-AMP and N6-isopentenyl-AMP . The structures, solved at resolutions of 1.9–2.24 Å, show that the furfuryl moiety engages the hydrophobic pocket defined by residues I18, R19, F64, I65, and Q68 with a specific orientation dictated by the furan oxygen, which is absent in the cyclopentyl and isopentenyl substituents . The omit maps contoured at 1.0 σ confirm well-defined electron density for the entire ligand including the N6-substituent, enabling unambiguous assignment of the furfuryl group conformation . Despite different N6 substituents, the phosphate and ribose moieties maintain conserved interactions, highlighting that the differential binding energetics arise exclusively from the N6-substituent region .

X-ray crystallography DNPH1 ligand conformation structure-based drug design

Kinase Selectivity: KTP Engages a Broader Kinase Panel than N6-Methyl-ATP and Shows Differential GSK3β Activity

In a chemoproteomic profiling study using isotope-coded ATP acyl-phosphate probes and multiple-reaction monitoring (MRM)-based targeted proteomics, N6-furfuryl-ATP (KTP, the triphosphate metabolite of KMP) was found to bind 27 out of ~300 quantified endogenous kinases, compared to only 18 kinases for N6-methyl-ATP (N6-Me-ATP) . Furthermore, in vitro biochemical assays demonstrated that glycogen synthase kinase 3 beta (GSK3β) can utilize N6-Me-ATP as a phosphate donor for substrate phosphorylation, but cannot employ KTP for the same reaction . Molecular modeling revealed that the larger furfuryl group of KTP sterically clashes with the ATP-binding pocket of GSK3β in a manner not observed with the smaller N6-methyl substituent . This differential kinase engagement profile is relevant because KMP serves as the biosynthetic precursor to KTP in cells .

kinase profiling ATP analogue chemoproteomics GSK3β

Metabolic Bypass: KMP Circumvents Rate-Limiting Adenosine Kinase-Dependent Phosphorylation Required for Kinetin Riboside Activity

Pharmacological studies have established that the anticancer activity of kinetin riboside (KR) requires intracellular conversion to its 5'-monophosphate form (KMP) by adenosine kinase (ADK); siRNA knockdown or pharmacological inhibition of ADK completely abrogates KR-induced cytotoxicity and ATP depletion . The same ADK-dependent phosphorylation step is implicated in the activation of PINK1 kinase by KR . By providing KMP directly, researchers bypass this rate-limiting bioactivation step, which is subject to cell-type-specific expression of ADK . In the PINK1 activation pathway, KMP ProTide prodrugs demonstrated comparable efficacy to the nucleoside, suggesting that glycosylation, rather than the first phosphorylation, may be rate-limiting . This positions KMP as a critical tool compound for dissecting the contribution of phosphorylation state to biological activity.

prodrug adenosine kinase bioactivation PINK1

Primary Application Scenarios for N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) Based on Comparative Evidence


DNPH1-Targeted Anticancer Drug Discovery: Lead Optimization and SAR Studies

KMP serves as a validated starting point for structure–activity relationship (SAR) campaigns targeting the oncogenic hydrolase DNPH1. Its 3.3-fold binding advantage over N6-isopentenyl-AMP and the availability of high-resolution co-crystal structures (PDB 4KXN) enable rational, structure-guided modification of the furfuryl moiety to further optimize binding thermodynamics. Procurement of high-purity KMP (>95% by HPLC) from specialty nucleotide suppliers such as BIOLOG Life Science Institute or Jena Bioscience is recommended for reproducible ITC and crystallography studies.

Chemical Genetics: Kinase Selectivity Profiling Using KTP as an ATP Analogue Probe

KMP is the obligate precursor for enzymatic or chemical synthesis of KTP (N6-furfuryl-ATP), a kinase substrate analogue with a distinct selectivity fingerprint . KTP engages 27 out of ~300 kinases tested and exhibits differential activity toward GSK3β (inactive as phosphate donor) compared to N6-Me-ATP (active) . Researchers conducting kinome-wide profiling or studying GSK3β-dependent signaling pathways should consider KMP-derived KTP as a complementary probe alongside N6-Me-ATP to dissect N6-substituent effects on kinase binding and catalysis.

PINK1 Activation and Mitophagy Research in Neurodegenerative Disease Models

While the nucleoside kinetin riboside is widely used as a PINK1 activator in Parkinson's disease research , its activity depends on intracellular phosphorylation to KMP . Direct application of KMP or its ProTide derivatives bypasses this metabolic step, enabling more controlled dose-response studies . KMP ProTides have been shown to activate PINK1 independently of mitochondrial depolarization , making KMP the preferred starting material for synthesis of phosphoramidate prodrugs in neurodegenerative disease drug discovery programs.

Nucleotide Metabolism Studies: Substrate Specificity of Adenylate Kinase and Nucleotide Kinases

KMP provides a unique substrate for studying the substrate tolerance of adenylate kinase (AK) and other nucleoside monophosphate kinases. Unlike the structurally related N6-(Δ2-isopentenyl)-AMP, whose 5'-monophosphate was shown NOT to be phosphorylated further by adenylate kinase , the phosphorylation fate of KMP by AK remains a key point of investigation. Comparative studies using KMP versus other N6-substituted AMPs can elucidate the structural determinants of AK substrate recognition, with implications for understanding the metabolic activation of nucleoside analogue prodrugs.

Quote Request

Request a Quote for N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.